

Technical Guide: Physiochemical Properties of NG25 Trihydrochloride

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Compound of Interest

Compound Name: NG25 trihydrochloride

Cat. No.: B609550

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Introduction

NG25 trihydrochloride is a potent, dual-inhibitor of Transforming Growth Factor- β -Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2). As a type II kinase inhibitor, it binds to the ATP-binding pocket of these kinases, holding them in an inactive conformation. This inhibitory action blocks downstream signaling pathways, such as the activation of I κ B Kinase (IKK) and subsequent nuclear factor- κ B (NF- κ B) signaling. This technical guide provides a comprehensive overview of the core physiochemical properties of **NG25 trihydrochloride**, along with detailed experimental protocols and a visualization of its role in relevant signaling pathways.

Physiochemical Properties

The physiochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of **NG25 trihydrochloride** are summarized below.

Chemical and Physical Properties

A compilation of the known chemical and physical data for **NG25 trihydrochloride** is presented in Table 1.

Property	Value	Source
Chemical Name	N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide trihydrochloride	N/A
Molecular Formula	C ₂₉ H ₃₀ F ₃ N ₅ O ₂ · 3HCl	[1][2][3][4]
Molecular Weight	646.96 g/mol	[1][2][3][4]
CAS Number	1315355-93-1	[1][2][3]
Appearance	White to beige powder	[1][2][3]
Purity (by HPLC)	≥98%	[1][2][3]
Melting Point	Not experimentally available.	N/A
pKa	Not experimentally available.	N/A

Solubility

Solubility is a crucial parameter for drug formulation and delivery. The available solubility data for **NG25 trihydrochloride** and its free base form are presented in Table 2.

Solvent	Solubility (NG25 trihydrochloride)	Solubility (NG25 free base)	Source
Water	5 mg/mL (clear solution)	Insoluble	[1][2][3]
DMSO	Data not available	25 mg/mL (46.5 mM)	[5]
Ethanol	Data not available	3 mg/mL	[5]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental data. The following sections describe standard protocols for determining the key physiochemical properties discussed above.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of the dry, powdered **NG25 trihydrochloride** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is raised at a rapid rate initially to determine an approximate melting range.
 - The determination is then repeated with a fresh sample, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like **NG25 trihydrochloride**, multiple pKa values will exist.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precisely weighed amount of **NG25 trihydrochloride** is dissolved in a known volume of deionized water to create a solution of known concentration.
- **Apparatus:** A calibrated pH meter with a glass electrode and a magnetic stirrer are used.
- **Titration:**
 - The solution of **NG25 trihydrochloride** is placed in a beaker with the pH electrode and a magnetic stir bar.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
 - After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:**
 - A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
 - The equivalence points, where the acid has been completely neutralized by the base, are identified as the points of steepest inflection on the curve.
 - The pKa values are determined from the pH at the half-equivalence points.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

- **Sample Preparation:** An excess amount of **NG25 trihydrochloride** is added to a known volume of water in a sealed container.
- **Equilibration:** The container is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

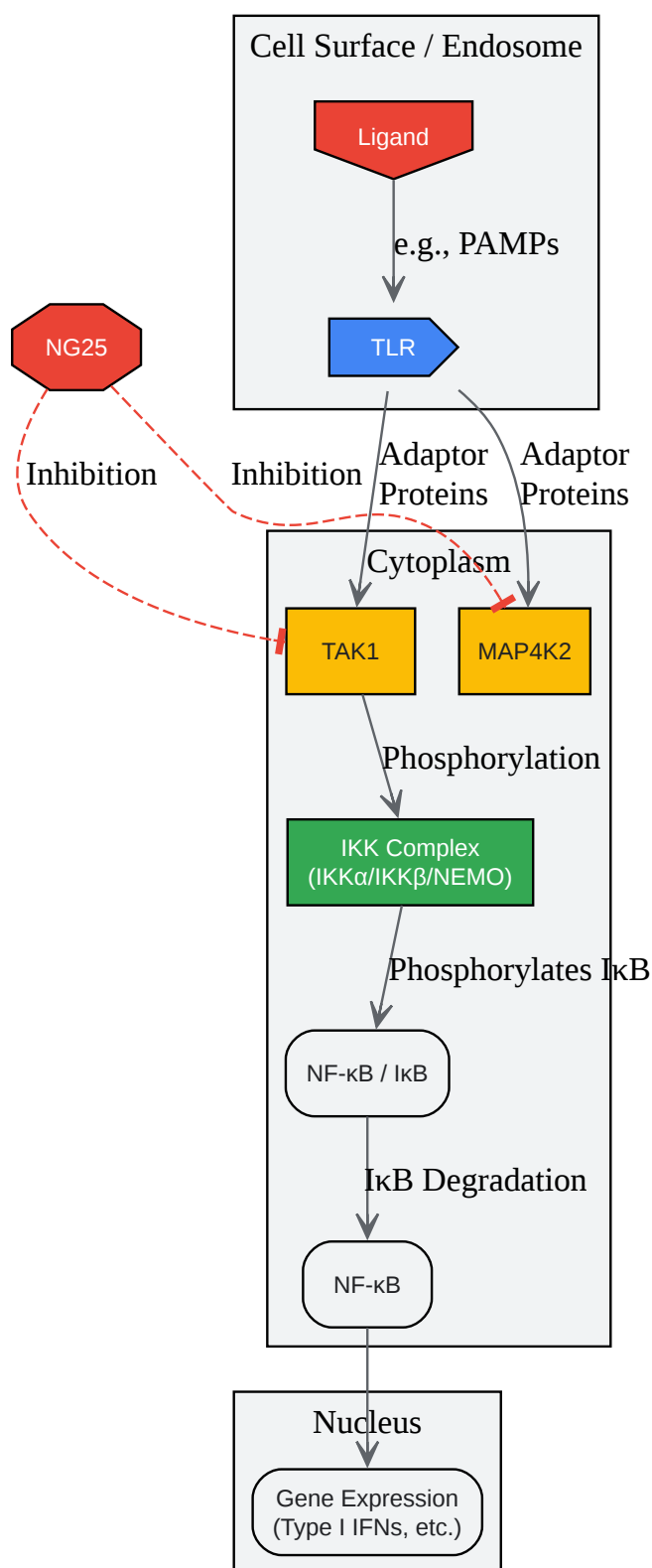
- Sample Analysis:
 - The suspension is filtered to remove the undissolved solid.
 - The concentration of **NG25 trihydrochloride** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Solubility Value: The determined concentration represents the equilibrium solubility of the compound in water at that temperature.

Signaling Pathway Inhibition

NG25 trihydrochloride exerts its biological effects by inhibiting the TAK1 and MAP4K2 kinases, which are key components of inflammatory signaling pathways. The inhibition of these kinases disrupts the downstream activation of the IKK complex, which is crucial for the activation of the transcription factor NF- κ B and the subsequent production of pro-inflammatory cytokines and type I interferons.

TAK1/MAP4K2 Signaling Pathway

The following diagram illustrates the signaling cascade involving TAK1 and MAP4K2 and the point of inhibition by NG25.

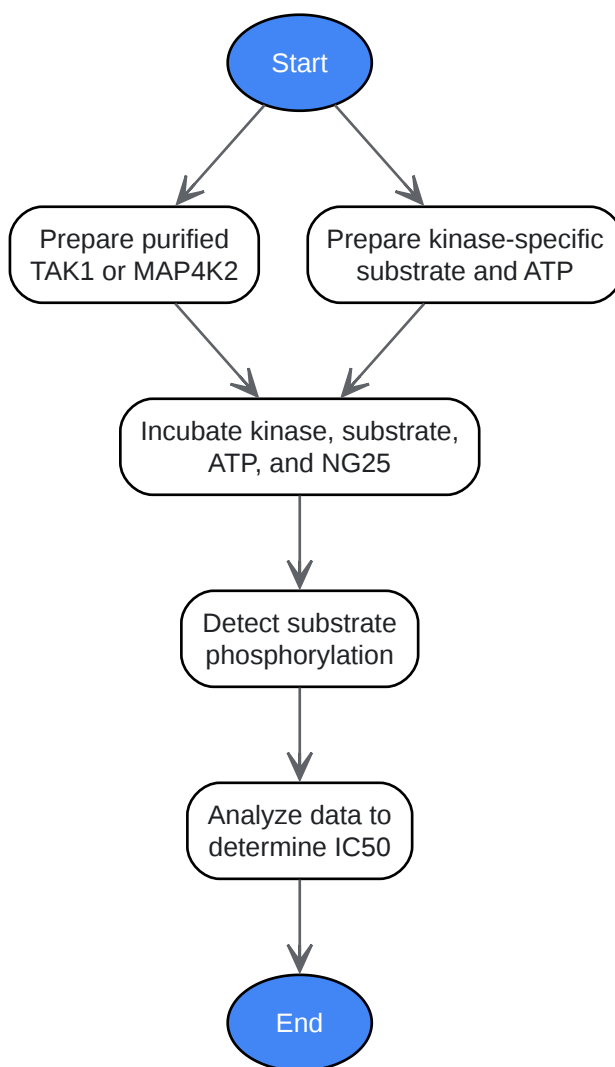


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Caption: NG25 inhibits TAK1 and MAP4K2 signaling pathways.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of NG25 on its target kinases is typically determined using in vitro kinase assays.



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Caption: Workflow for in vitro kinase inhibition assay.

Conclusion

This technical guide provides a summary of the core physiochemical properties of **NG25 trihydrochloride**. While key experimental data for melting point and pKa are not currently available in public databases, the provided protocols outline the standard methods for their

determination. The visualization of the signaling pathway highlights the mechanism of action of NG25 as a dual inhibitor of TAK1 and MAP4K2, providing a rationale for its potential therapeutic applications in inflammatory and related diseases. Further experimental characterization of its physiochemical properties will be crucial for its continued development.

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